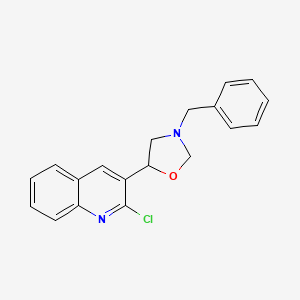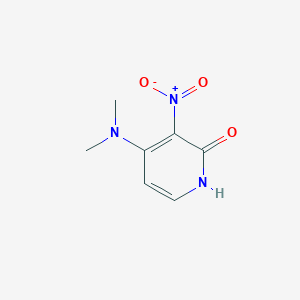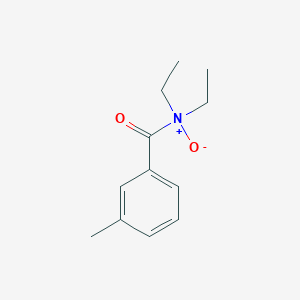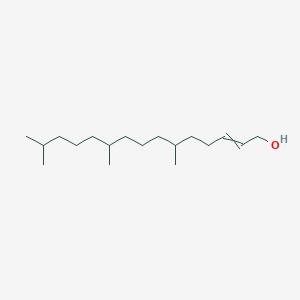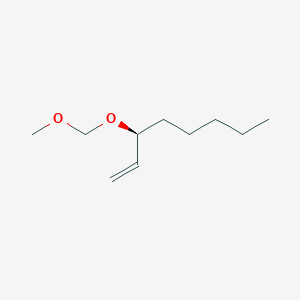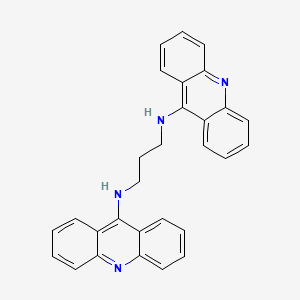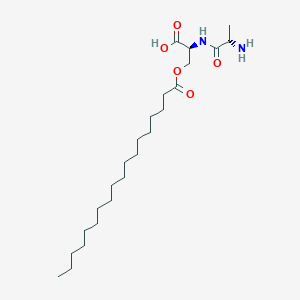![molecular formula C14H15NO2 B14176566 1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one CAS No. 918785-15-6](/img/structure/B14176566.png)
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features an ethyl group at the first position and a prop-2-en-1-yloxy group at the third position of the quinolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylquinolin-2(1H)-one with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding hydroquinoline.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with varying degrees of oxidation, while reduction can produce hydroquinoline derivatives.
科学的研究の応用
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinolinone derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one involves its interaction with specific molecular targets. The quinolinone core can bind to enzymes or receptors, modulating their activity. The ethyl and prop-2-en-1-yloxy groups may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
1-Ethylquinolin-2(1H)-one: Lacks the prop-2-en-1-yloxy group, resulting in different chemical and biological properties.
3-[(Prop-2-en-1-yl)oxy]quinolin-2(1H)-one: Lacks the ethyl group, which may affect its binding affinity and selectivity.
1-Methyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a methyl group instead of an ethyl group, leading to variations in its chemical reactivity and biological activity.
Uniqueness
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one is unique due to the presence of both the ethyl and prop-2-en-1-yloxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry and other scientific research applications.
特性
CAS番号 |
918785-15-6 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
1-ethyl-3-prop-2-enoxyquinolin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-3-9-17-13-10-11-7-5-6-8-12(11)15(4-2)14(13)16/h3,5-8,10H,1,4,9H2,2H3 |
InChIキー |
ZVRGBMWJQYFDIL-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
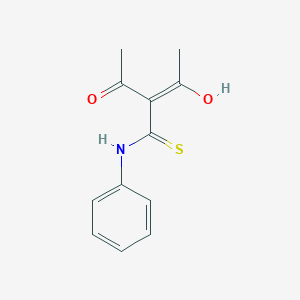
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
